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Compound of Interest

Compound Name: Tolbutamide-d9

Cat. No.: B8135477 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and

characterization of Tolbutamide-d9, a deuterated isotopologue of the first-generation

sulfonylurea, Tolbutamide. Due to the kinetic isotope effect, deuterated compounds are gaining

attention for their potential to improve the pharmacokinetic profiles of drugs.[1] Tolbutamide-d9
serves as an invaluable internal standard for the precise quantification of Tolbutamide in

biological samples using mass spectrometry-based assays, such as GC-MS or LC-MS.[2][3]

This document details a feasible synthetic route, outlines key characterization data, and

provides explicit experimental protocols for its preparation and analysis.

Chemical and Physical Properties
Tolbutamide-d9, with the IUPAC name N-((butyl-d9)carbamoyl)-4-methylbenzenesulfonamide,

is structurally identical to Tolbutamide, except that all nine hydrogen atoms on the butyl group

are replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight

compared to the parent compound.
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Property Value Reference

CAS Number 1219794-57-6 [4]

Molecular Formula C₁₂H₉D₉N₂O₃S

Molecular Weight 279.40 g/mol

Monoisotopic Mass 279.16030433 Da

Appearance Solid

Purity ≥99% deuterated forms (d₁-d₉)

Solubility
DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 30 mg/ml

Primary Use
Internal standard for

quantification of Tolbutamide

Synthesis of Tolbutamide-d9
The synthesis of Tolbutamide-d9 mirrors the established routes for unlabeled Tolbutamide,

with the critical substitution of a deuterated starting material. The most direct approach involves

the reaction of p-toluenesulfonamide with butyl-d9-isocyanate. The deuterated isocyanate can

be prepared from the corresponding deuterated butylamine.

Synthetic Pathway
The logical workflow for the synthesis is outlined below. It begins with a commercially available

deuterated starting material, n-butyl-d9-amine, which is converted to an isocyanate, followed by

a coupling reaction with p-toluenesulfonamide.
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Caption: Synthetic workflow for Tolbutamide-d9.
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Experimental Protocol: Synthesis
This protocol describes the addition reaction between p-toluenesulfonamide and butyl-d9-

isocyanate.

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

p-toluenesulfonamide (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran

(THF) or toluene.

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium

carbonate (1.5 eq), to the suspension and stir until a clear solution is formed.

Isocyanate Addition: Slowly add butyl-d9-isocyanate (1.05 eq) to the reaction mixture at

room temperature. An ice bath may be used to control any exotherm.

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

Quench the reaction by adding deionized water.

Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

Purification:

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield

pure Tolbutamide-d9.

Alternatively, purify the product using flash column chromatography on silica gel.

Drying: Dry the purified product under a high vacuum to remove residual solvents.

Characterization of Tolbutamide-d9
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Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Tolbutamide-d9. The primary techniques employed are Mass

Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance

Liquid Chromatography (HPLC).

Characterization Workflow
The following diagram illustrates the logical flow for the analytical characterization of the final

product.
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Caption: Analytical characterization workflow for Tolbutamide-d9.

Summary of Characterization Data
The expected results from the characterization analyses are summarized below.
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Analysis Technique Parameter
Expected Result
for Tolbutamide-d9

Comparison to
Tolbutamide
(Unlabeled)

LC-MS/MS (ESI+) Parent Ion [M+H]⁺ m/z ≈ 280.2 m/z ≈ 271.1

Key Fragment Ions

Expected fragments

corresponding to the

loss of the deuterated

butyl isocyanate group

and cleavage of the

sulfonamide bond.

Quantifier transition:

m/z 271 -> 172.

¹H NMR Butyl Group Protons

Absence of signals in

the ~0.9-3.2 ppm

range.

Signals present for -

CH₃, -CH₂-, -CH₂-,

and -NH-CH₂-

protons.

Aromatic Protons

Doublets observed at

~7.3 ppm and ~7.7

ppm.

Identical chemical

shifts and splitting

patterns.

Sulfonamide NH

Broad singlet,

chemical shift is

solvent-dependent.

Identical chemical

shift.

¹³C NMR Butyl Group Carbons

Signals will be low-

intensity multiplets

due to C-D coupling.

Sharp singlets for C1',

C2', C3', and C4'.

Aromatic Carbons
Signals corresponding

to the p-tolyl group.

Identical chemical

shifts.

RP-HPLC Retention Time

Nearly identical to

unlabeled Tolbutamide

under standard

reversed-phase

conditions.

Co-elution is

expected.

Purity >98% (by peak area) N/A
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Experimental Protocols: Characterization
This protocol is adapted for the analysis of Tolbutamide-d9, intended for use as an internal

standard.

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-

equilibrate.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS Parameters (Positive Ion Mode):

Ion Source: ESI+.

Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transition (Predicted): Precursor ion (Q1): m/z 280.2. Product ions (Q3) should be

optimized by infusing the standard, with expected fragments around m/z 172 (p-

toluenesulfonamide moiety) and m/z 107.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve ~5-10 mg of Tolbutamide-d9 in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition:

Acquire a standard proton spectrum.
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Expected signals: Aromatic protons, methyl protons of the tolyl group, and the two NH

protons. The butyl region should be free of signals.

¹³C NMR Acquisition:

Acquire a standard proton-decoupled carbon spectrum.

Expected signals: Aromatic carbons, methyl carbon, and carbonyl carbon. The four signals

corresponding to the butyl chain carbons will appear as low-intensity multiplets due to C-D

coupling and the absence of the Nuclear Overhauser Effect (NOE).

This method is designed to assess the chemical purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase A: Water.

Mobile Phase B: Acetonitrile.

Gradient: 50% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 228 nm.

Analysis: Calculate purity based on the relative peak area of the main product peak. The

retention time should be compared with an authentic standard of unlabeled Tolbutamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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